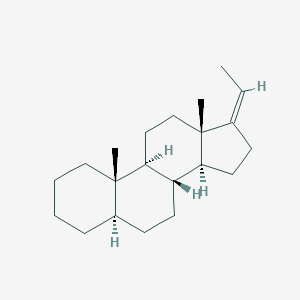
(Z)-5alpha-Pregn-17(20)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5alpha-Pregn-17(20)-ene, also known as pregnenolone, is a natural steroid hormone that is produced in the body from cholesterol. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research for many years due to its potential therapeutic applications.
Mécanisme D'action
Pregnenolone is believed to exert its effects by interacting with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
Pregnenolone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a key role in neuronal survival and plasticity. It has also been shown to increase levels of other steroid hormones, including progesterone and DHEA.
Avantages Et Limitations Des Expériences En Laboratoire
Pregnenolone has several advantages as a research tool. It is a natural compound that is produced in the body, and it has a relatively low toxicity profile. However, it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on (Z)-5alpha-Pregn-17(20)-ene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in aging populations. Further research is also needed to elucidate the precise mechanisms of action of (Z)-5alpha-Pregn-17(20)-ene and to identify potential side effects and safety concerns.
Méthodes De Synthèse
Pregnenolone can be synthesized from cholesterol in the adrenal glands, gonads, and brain. It can also be synthesized chemically in the laboratory using various methods, including the oxidation of cholesterol and the reduction of (Z)-5alpha-Pregn-17(20)-ene acetate.
Applications De Recherche Scientifique
Pregnenolone has been studied for its potential therapeutic applications in a wide range of conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Propriétés
Numéro CAS |
14964-36-4 |
|---|---|
Nom du produit |
(Z)-5alpha-Pregn-17(20)-ene |
Formule moléculaire |
C21H34 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C21H34/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h4,16-19H,5-14H2,1-3H3/b15-4-/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clé InChI |
SICNBSSTHZRCRB-SGRBLXEOSA-N |
SMILES isomérique |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canonique |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonymes |
(Z)-5α-Pregn-17(20)-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



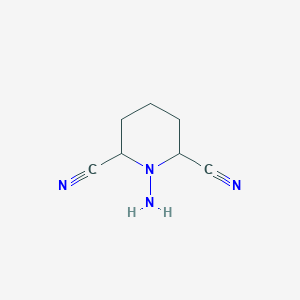
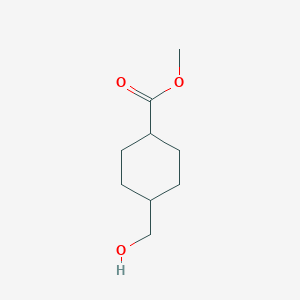
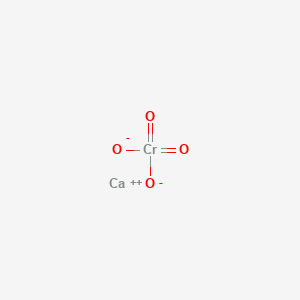
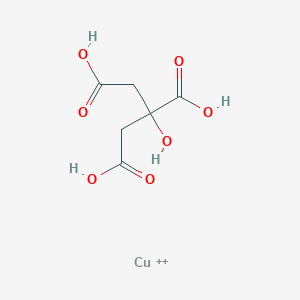
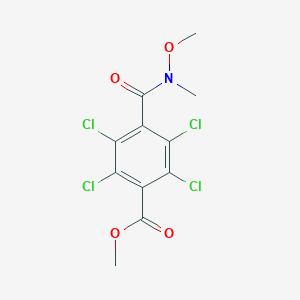


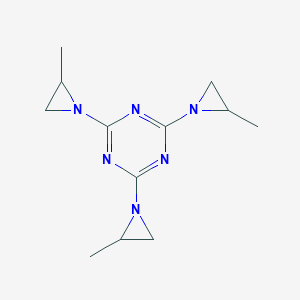
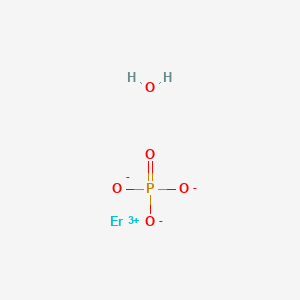


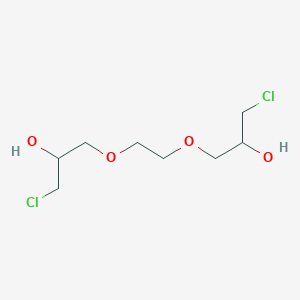
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
